

cwhm-12 solubility in DMSO and other solvents

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Compound of Interest		
Compound Name:	cwhm-12	
Cat. No.:	B606846	Get Quote

Application Notes and Protocols for CWHM-12

Audience: Researchers, scientists, and drug development professionals.

Introduction

CWHM-12 is a synthetic, small-molecule, RGD peptidomimetic antagonist that potently and selectively inhibits αv integrins.[1][2][3] It demonstrates high potency against all five αv integrin heterodimers: $\alpha v \beta 1$, $\alpha v \beta 3$, $\alpha v \beta 5$, $\alpha v \beta 6$, and $\alpha v \beta 8$.[1][4] By blocking these integrins, **CWHM-12** interferes with key cellular processes such as adhesion, migration, and growth.[1][3] Notably, it has been shown to attenuate liver, lung, and pancreatic fibrosis by inhibiting the activation of Transforming Growth Factor-beta (TGF- β), a critical regulator of fibrosis.[1][3][4][5][6][7] These characteristics make **CWHM-12** a valuable tool for research in fibrosis and other related therapeutic areas.

Physicochemical Properties

- Molecular Formula: C₂₆H₃₂BrN₅O₆[1][5]
- Molecular Weight: 590.5 g/mol [1][3]
- Appearance: Crystalline solid[1][3]
- Purity: ≥98%[1][3]
- Storage: Store at -20°C for up to 1 year or -80°C for up to 2 years.[4][8]



Solubility Data

CWHM-12 exhibits varying solubility depending on the solvent system. It is generally soluble in organic solvents and sparingly soluble in aqueous buffers.[1] For consistent results, it is recommended to use freshly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[4]

Solvent/Solvent System	Solubility	Reference
Dimethyl Sulfoxide (DMSO)	~1 mg/mL to 100 mg/mL (169.36 mM)	[1][3][4]
Dimethylformamide (DMF)	~1 mg/mL	[1][3]
1:2 DMSO:PBS (pH 7.2)	~0.33 mg/mL	[1][3]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	≥ 2.08 mg/mL (3.52 mM)	[4]
10% DMSO, 90% (20% SBE- β-CD in Saline)	≥ 2.08 mg/mL (3.52 mM)	[4]
10% DMSO, 90% Corn Oil	≥ 2.08 mg/mL (3.52 mM)	[4]

Experimental Protocols

Objective: To prepare a concentrated stock solution of **CWHM-12** for subsequent dilution into working solutions.

Materials:

- CWHM-12 (crystalline solid)
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Inert gas (e.g., argon or nitrogen)
- Sterile microcentrifuge tubes or vials

Protocol:



- Weigh the desired amount of CWHM-12 solid in a sterile vial.
- Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mg/mL stock, add 1 mL of DMSO to 10 mg of CWHM-12).
- Purge the vial with an inert gas to displace oxygen and prevent oxidation.
- Cap the vial tightly and vortex or sonicate until the solid is completely dissolved. Gentle warming can also aid dissolution.[5]
- Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[4][8]
- Store the aliquots at -20°C or -80°C.[4][8]

Objective: To prepare a diluted, aqueous solution of CWHM-12 suitable for cell-based assays.

Materials:

- CWHM-12 stock solution in DMSO
- Phosphate-Buffered Saline (PBS, pH 7.2) or other desired aqueous buffer
- Sterile dilution tubes

Protocol:

- Thaw a single-use aliquot of the **CWHM-12** DMSO stock solution.
- Perform a serial dilution of the stock solution with the chosen aqueous buffer to achieve the final desired concentration. Note: It is critical to add the DMSO stock to the aqueous buffer and mix immediately to prevent precipitation.[1]
- For example, to prepare a 1:2 solution of DMSO:PBS, add one part of the CWHM-12 DMSO stock to two parts of PBS.
- Use the freshly prepared aqueous solution on the same day. It is not recommended to store
 aqueous solutions for more than one day.[1]



Objective: To prepare a biocompatible formulation of **CWHM-12** for administration in animal models. The following are examples and may require optimization based on the specific experimental design.

Protocol 1: PEG300/Tween-80/Saline Formulation

- Prepare a clear stock solution of CWHM-12 in DMSO (e.g., 20.8 mg/mL).[4]
- In a sterile tube, sequentially add the following, ensuring thorough mixing after each addition:
 - 400 μL of PEG300
 - 100 μL of the CWHM-12 DMSO stock solution
 - 50 μL of Tween-80
 - \circ 450 µL of saline[4]
- This will result in a 1 mL solution containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline with a CWHM-12 concentration of ≥ 2.08 mg/mL.[4]
- Use this formulation on the day of preparation.[4]

Protocol 2: SBE-β-CD Formulation

- Prepare a clear stock solution of CWHM-12 in DMSO (e.g., 20.8 mg/mL).[4]
- Add 100 μL of the DMSO stock solution to 900 μL of a 20% SBE-β-CD solution in saline.[4]
- Mix thoroughly until a clear solution is obtained. This results in a 1 mL solution containing 10% DMSO with a CWHM-12 concentration of ≥ 2.08 mg/mL.[4]
- Use this formulation on the day of preparation.[4]

Mechanism of Action and Signaling Pathway

CWHM-12 functions by inhibiting the binding of αv integrins to their ligands in the extracellular matrix. This inhibition has a significant downstream effect on the activation of TGF- β , a key

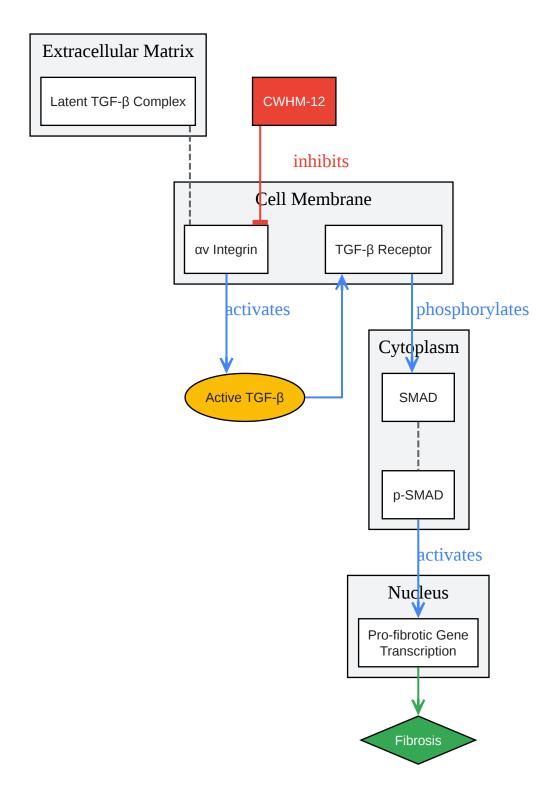


Methodological & Application

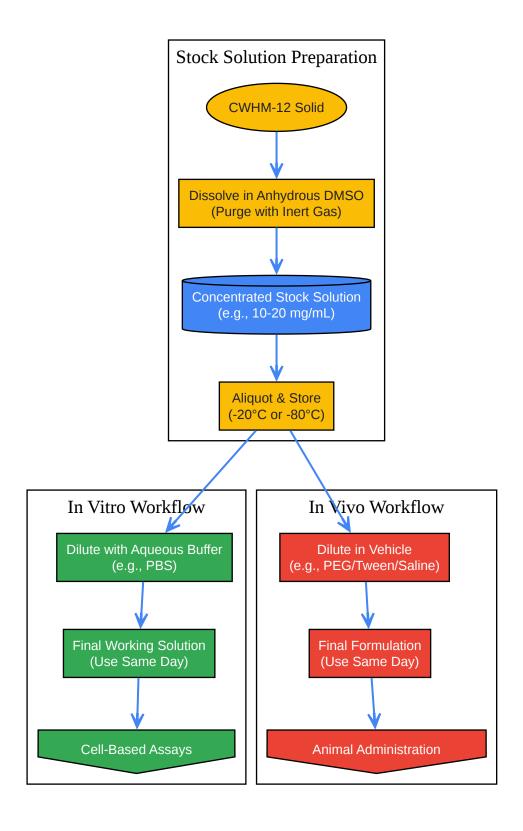
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cytokine in the progression of fibrosis. In its latent form, TGF- β is sequestered in the extracellular matrix. α v integrins bind to the latent TGF- β complex, inducing a conformational change that releases the active TGF- β . Active TGF- β then binds to its receptors on the cell surface, initiating a signaling cascade through the phosphorylation of SMAD proteins (p-SMAD).[4] These activated SMADs translocate to the nucleus and drive the transcription of pro-fibrotic genes, leading to excessive extracellular matrix deposition. By blocking α v integrins, **CWHM-12** prevents the release of active TGF- β , thereby reducing SMAD phosphorylation and mitigating the fibrotic response.[4]









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